molecular formula C7H5N3O2S B1230712 2-Mercapto-5-nitrobenzimidazole CAS No. 6325-91-3

2-Mercapto-5-nitrobenzimidazole

Cat. No.: B1230712
CAS No.: 6325-91-3
M. Wt: 195.2 g/mol
InChI Key: YPXQSGWOGQPLQO-UHFFFAOYSA-N
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Description

2-Mercapto-5-nitrobenzimidazole is a heterocyclic compound with the molecular formula C7H5N3O2S. It is known for its role as a charge transfer molecule, influencing the electronic characteristics of various materials. This compound is characterized by the presence of a mercapto group (-SH) and a nitro group (-NO2) attached to a benzimidazole ring, making it a versatile molecule in various chemical applications .

Scientific Research Applications

2-Mercapto-5-nitrobenzimidazole has a wide range of applications in scientific research:

Safety and Hazards

2-Mercapto-5-nitrobenzimidazole is considered hazardous. It can cause skin irritation and serious eye irritation . Appropriate personal protective equipment should be used when handling this compound, including protective gloves, eye protection, and face protection .

Biochemical Analysis

Biochemical Properties

2-Mercapto-5-nitrobenzimidazole plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to influence the current-voltage characteristics of organic thin film transistors by interacting with SiO2 and Au electrodes . The compound’s nitro and mercapto groups allow it to form charge transfer complexes, which can modulate the activity of enzymes and proteins it interacts with.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the redox state of cells, affecting various signaling pathways. Additionally, its ability to form complexes with metal ions can impact cellular metabolism by altering enzyme activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. The compound’s nitro group can undergo reduction, forming reactive intermediates that interact with cellular components. These interactions can result in changes in gene expression and protein function, ultimately affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound can result in cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating enzyme activities and cellular processes. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range leads to significant changes in biological activities .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s nitro group can be reduced to form amines, which can further participate in biochemical reactions. Additionally, its mercapto group can undergo oxidation, forming disulfides that play a role in redox regulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to form complexes with metal ions can influence its localization and accumulation in specific cellular compartments. These interactions can affect the compound’s biological activity and its impact on cellular processes .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function. Its interaction with cellular components can lead to changes in its activity and function, depending on its localization within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mercapto-5-nitrobenzimidazole can be synthesized through the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by nitration. Another method involves the condensation of o-phenylenediamine with N-aminorhodanine .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity. The process may include steps such as crystallization and recrystallization to obtain the compound in its pure form .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the mercapto group is converted to a sulfonic acid group.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Comparison with Similar Compounds

  • 2-Mercaptobenzimidazole
  • 5-Amino-2-mercaptobenzimidazole
  • 2-Mercaptoimidazole
  • 2-Mercapto-1-methylimidazole

Comparison: 2-Mercapto-5-nitrobenzimidazole is unique due to the presence of both a mercapto group and a nitro group on the benzimidazole ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. Additionally, its charge transfer properties make it particularly valuable in electronic applications .

Properties

IUPAC Name

5-nitro-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c11-10(12)4-1-2-5-6(3-4)9-7(13)8-5/h1-3H,(H2,8,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXQSGWOGQPLQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064235
Record name 5-Nitro-2-mercaptobenzimidazole
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Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6325-91-3
Record name 2-Mercapto-5-nitrobenzimidazole
Source CAS Common Chemistry
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Record name 5-Nitro-2-mercaptobenzimidazole
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Record name 2-Mercapto-5-nitrobenzimidazole
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Record name 2H-Benzimidazole-2-thione, 1,3-dihydro-5-nitro-
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Record name 5-Nitro-2-mercaptobenzimidazole
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Record name 2-Mercapto-5-nitrobenzimidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2-Mercapto-5-nitrobenzimidazole?

A1: While the provided abstracts don't explicitly state the molecular formula or weight, they consistently refer to the compound as "this compound" or "5-Nitro-2-benzimidazolethiol," indicating the presence of a thiol (-SH) group, a nitro (-NO2) group, and a benzimidazole ring in its structure. For detailed spectroscopic data, further research into the specific papers or related literature is recommended.

Q2: How does this compound interact with silver nanoparticles in the context of glyphosate detection?

A2: Research indicates that this compound can be used to cap silver nanoparticles (Ag NPs). [] This capping modifies the surface properties of the nanoparticles. In the presence of both magnesium ions (Mg2+) and glyphosate, a complex forms between the capped nanoparticles and these molecules. [] This interaction leads to a change in the distance between the nanoparticles, causing them to aggregate. [] This aggregation results in a visible color change from yellow to orange-red and a shift in the surface plasmon resonance (SPR) peak, which can be used for glyphosate detection. []

Q3: What are the potential applications of this compound in analytical chemistry?

A3: The research highlights the use of this compound capped silver nanoparticles as a colorimetric sensor for glyphosate. [] This application stems from the compound's ability to facilitate the aggregation of nanoparticles in the presence of glyphosate and magnesium ions, leading to a detectable color change. [] This property makes it a potential candidate for developing simple and rapid detection methods for glyphosate in environmental and food samples. []

Q4: Have there been any computational chemistry studies on this compound and its derivatives?

A5: Several studies have employed quantum chemical calculations to investigate the properties of this compound and its derivatives. [, ] These studies aim to understand the structure and corrosion inhibition properties of these compounds for steel. [, ] While the provided abstracts don't delve into specific details, this suggests that computational chemistry tools are being used to explore the potential applications of these compounds in corrosion prevention.

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